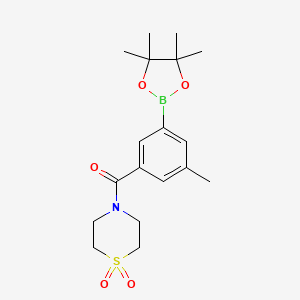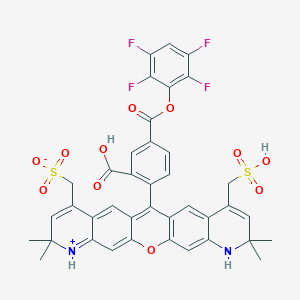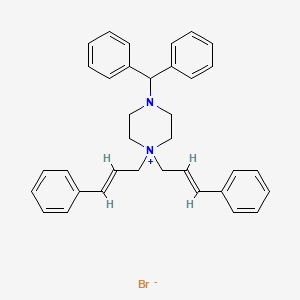
4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of benzhydryl and cinnamyl groups attached to a piperazine ring, forming a quaternary ammonium salt with bromide as the counterion. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide typically involves the reaction of benzhydryl chloride with 1,1-dicinnamylpiperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and cinnamyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide involves its interaction with specific molecular targets. The compound is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may affect signal transduction pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Benzhydryl-1-cinnamylpiperazin-1-ium nitrate: Similar structure but with a nitrate counterion.
4-(4-Benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo(3,4-d)pyrimidine: Contains a pyrazolo-pyrimidine ring instead of the piperazine ring.
Uniqueness
4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide is unique due to the presence of both benzhydryl and cinnamyl groups, which confer distinct chemical and biological properties. Its quaternary ammonium structure also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C35H37BrN2 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
4-benzhydryl-1,1-bis[(E)-3-phenylprop-2-enyl]piperazin-1-ium;bromide |
InChI |
InChI=1S/C35H37N2.BrH/c1-5-15-31(16-6-1)19-13-27-37(28-14-20-32-17-7-2-8-18-32)29-25-36(26-30-37)35(33-21-9-3-10-22-33)34-23-11-4-12-24-34;/h1-24,35H,25-30H2;1H/q+1;/p-1/b19-13+,20-14+; |
InChI Key |
HJDQSLLUTKRMLP-WKLZLTIDSA-M |
Isomeric SMILES |
C1N(CC[N+](C1)(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)CC=CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


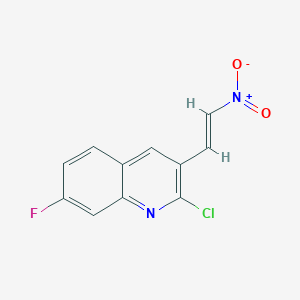
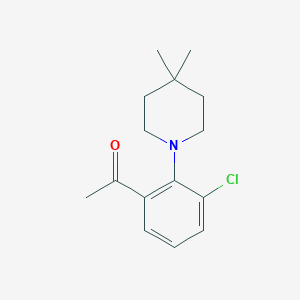
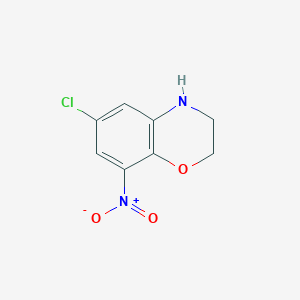
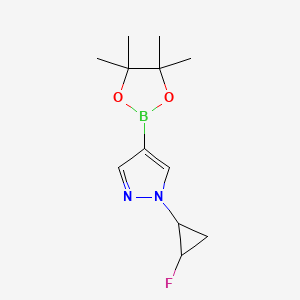
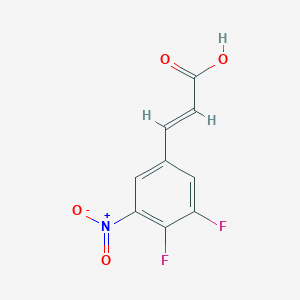
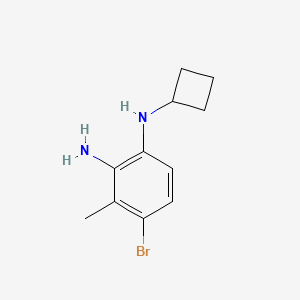

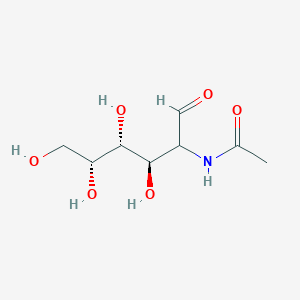
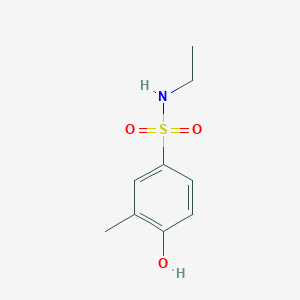
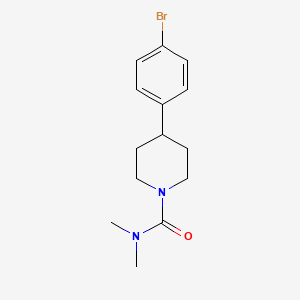
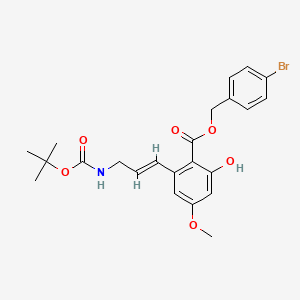
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
